(1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine
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Overview
Description
(1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine is a chiral cyclopropane derivative with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-Fluorophenyl)acetonitrile with a chiral cyclopropanating agent under controlled conditions to ensure the desired stereochemistry. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane at low temperatures to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
- (1R,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine
Uniqueness
(1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the fluorophenyl group also contributes to its distinct chemical properties and reactivity compared to other cyclopropane derivatives.
Properties
Molecular Formula |
C10H12FN |
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Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S,2R)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H12FN/c1-7-6-10(7,12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3/t7-,10+/m1/s1 |
InChI Key |
FWDIYHKFXYHPJH-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]1(C2=CC=C(C=C2)F)N |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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